Imidazo[1,2-a]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the imidazopyridine family, recognized for its diverse applications in medicinal chemistry and material science. This compound features a fused bicyclic structure consisting of a pyridine and an imidazole ring, which contributes to its unique chemical properties and biological activities. The carboxylic acid functional group at the 5-position enhances its reactivity and solubility, making it a valuable scaffold in drug development.
The compound can be synthesized through various methods, utilizing readily available starting materials. It has been noted for its potential as a "drug prejudice" scaffold due to its structural characteristics that facilitate interactions with biological targets. Recent literature highlights the ecological impact of synthetic methods, emphasizing environmentally friendly approaches to its production .
Imidazo[1,2-a]pyridine-5-carboxylic acid is classified as a heterocyclic aromatic compound. Its classification is significant in the context of drug discovery, as many compounds within this class exhibit pharmacological properties such as antimicrobial, anti-inflammatory, and anticancer activities .
The synthesis of imidazo[1,2-a]pyridine-5-carboxylic acid has evolved over the years, with several methodologies being developed:
The synthesis typically requires careful control of reaction conditions such as temperature and pH. For instance, using acetic acid or p-toluenesulfonic acid as catalysts can significantly enhance yield and reaction rates .
Imidazo[1,2-a]pyridine-5-carboxylic acid features a bicyclic structure with a carboxylic acid group at the 5-position. The molecular formula is , indicating the presence of two nitrogen atoms within the rings.
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 162.14 g/mol |
Melting Point | 150-152 °C |
Solubility | Soluble in water |
Imidazo[1,2-a]pyridine-5-carboxylic acid participates in various chemical reactions that enhance its utility:
The reactivity of this compound is influenced by the electronic effects of substituents on the rings. For example, electron-withdrawing groups can enhance electrophilicity, facilitating nucleophilic attack .
The mechanism of action for imidazo[1,2-a]pyridine-5-carboxylic acid largely revolves around its ability to interact with biological targets through hydrogen bonding and π-stacking interactions due to its aromatic nature.
Research indicates that derivatives of this compound exhibit significant activity against various biological targets:
Imidazo[1,2-a]pyridine-5-carboxylic acid is a solid at room temperature with moderate solubility in polar solvents like water and ethanol. Its melting point suggests it has a stable crystalline form.
The presence of both nitrogen atoms and a carboxylic acid group makes this compound versatile in chemical reactions:
Imidazo[1,2-a]pyridine-5-carboxylic acid has numerous scientific applications:
Research continues to explore new derivatives and their potential therapeutic uses, highlighting the importance of this compound in modern chemistry .
The imidazo[1,2-a]pyridine scaffold emerged as a privileged structure in drug discovery following the clinical success of zolpidem (hypnotic, 1980s) and alpidem (anxiolytic). This nitrogen-bridged bicyclic framework combines favorable pharmacokinetic properties with structural versatility, enabling target engagement across diverse therapeutic areas. Historically, early derivatives prioritized substitutions at positions C2 and C7, while C5 modifications remained underexplored until the strategic introduction of carboxylic acid functionality unlocked new pharmacological dimensions. The scaffold’s trajectory shifted notably in the 2010s with the discovery of telacebec (Q203), an imidazo[1,2-a]pyridine-3-carboxamide derivative targeting Mycobacterium tuberculosis's QcrB subunit. Telacebec’s phase II clinical status (2023) validates the scaffold’s relevance for novel anti-infectives, particularly against drug-resistant strains [5].
Table 1: Key Therapeutics Featuring the Imidazo[1,2-a]pyridine Core
Compound | Therapeutic Use | Structural Features | Development Status |
---|---|---|---|
Zolpidem | Insomnia | Ethyl methylacetamide at C3 | Marketed (1980s) |
Alpidem | Anxiety | Dichlorophenyl piperazine at C2 | Withdrawn (1990s) |
Olprinone | Acute heart failure | Carboxylic acid at C5, methyl at C2 | Marketed (1990s) |
Telacebec (Q203) | Tuberculosis | Carboxamide at C3 | Phase II (2023) |
Carboxylic acid incorporation at the C5 position of imidazo[1,2-a]pyridine confers critical biopharmaceutical advantages: enhanced aqueous solubility, improved target binding via ionic/hydrogen bonding, and reduced plasma protein binding. These properties counterbalance the scaffold’s inherent lipophilicity, as evidenced by structure-activity relationship (SAR) studies. In anti-tubercular applications, derivatives like compound 18 (imidazo[1,2-a]pyridine-3-carboxamide with C5 methyl) achieved MIC values of 0.004 μM against M. tuberculosis H37Rv—surpassing pretomanid’s potency by 150-fold. The carboxylic acid group enables salt formation (e.g., lithium, sodium), further optimizing solubility for in vivo administration. Pharmacokinetic studies in mice demonstrated favorable oral bioavailability (31.1%) and sustained half-life (13.2 h) for C5-carboxylated analogues, underscoring their drug-like potential [1] [5].
SAR Insights:
The C5-carboxylic acid motif positions this scaffold as a multitarget therapeutic platform with validated applications in infectious diseases, enzyme inhibition, and antiviral development:
Derivatives inhibit mycobacterial cytochrome bcc complex (QcrB subunit), disrupting oxidative phosphorylation. Compound 18 (MIC ≤0.006 μM) retains potency against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, outperforming clinical candidate PA-824 by 10-fold. This target specificity avoids cross-resistance with first-line TB drugs [1] [5].
X-ray crystallography confirms low conformational flexibility (torsion angles: 0–7°) when carboxylic acid is at C5, promoting optimal target occupancy. The synthesis leverages Yadav’s one-pot protocol from D-glucose and 1,2-diamines under microwave irradiation, achieving high yields (Scheme 1). This route facilitates gram-scale production for preclinical development [3] [8].
Table 2: Pharmacological Profile of Key Derivatives
Compound | Target | Activity (IC₅₀/MIC) | Selectivity Features |
---|---|---|---|
18 | M. tuberculosis QcrB | 0.004 μM | 10× > PA-824 vs. XDR-TB |
17 (HPSE1) | Heparanase-1 | <100 nM | 100× > GBA/GUSβ |
2h | Acetylcholinesterase | 79 μM | Biphenyl binding at peripheral anionic site |
7a (COVID-19) | SARS-CoV-2 spike protein | -7.3 kcal/mol binding | Competitive with CBDA |
Molecular docking reveals SARS-CoV-2 spike protein inhibition (binding affinity: -7.3 kcal/mol for 7a), outperforming cannabidiolic acid (-5.7 kcal/mol). The carboxylic acid anchors interactions with ACE2 residues (Asn90, Gln102), blocking viral entry [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: